![molecular formula C26H28N2O2 B2488543 N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide CAS No. 1448030-36-1](/img/structure/B2488543.png)
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The methoxy group attached to the piperidine ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes. The presence of the phenyl groups could contribute to potential π-π interactions with other molecules .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. This ring is likely to be in a chair conformation due to its stability. The compound also contains three phenyl rings, which are planar and can participate in π-π stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. The presence of the polar amide bond and the nonpolar phenyl rings suggests that the compound could have both polar and nonpolar characteristics .Wissenschaftliche Forschungsanwendungen
Anaplastic Lymphoma Kinase (ALK) Inhibition
This compound has been identified as a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) . ALK is a validated therapeutic target for treating echinoderm microtubule-associated protein-like 4 (EML4)-ALK positive non-small cell lung cancer (NSCLC) .
Non-Small Cell Lung Cancer (NSCLC) Treatment
The compound’s ALK inhibitory properties make it a potential therapeutic agent for the treatment of NSCLC . In mice xenografted with NCI-H2228 cells expressing EML4-ALK, the compound demonstrated dose-dependent antitumor activity .
Leukemia Treatment
Imatinib, a structurally similar compound, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases . This suggests that “N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide” could potentially have similar applications.
Tyrosine Kinase Inhibition
Imatinib, a structurally similar compound, specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This suggests that “N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide” could potentially have similar applications.
Drug Development
The compound’s unique properties and potential therapeutic applications make it a valuable target for drug development. Its synthesis and structure-activity relationship (SAR) studies are of great interest in the pharmaceutical industry .
Biochemical Research
The compound’s unique biochemical properties, such as its ability to inhibit ALK, make it a valuable tool in biochemical research. It can be used to study the function of ALK and other similar enzymes in biological systems .
Wirkmechanismus
Target of Action
The primary target of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide acts as an ALK inhibitor . It binds to the ATP-binding site of ALK, preventing the receptor’s autophosphorylation and subsequent activation of the downstream signaling pathways .
Biochemical Pathways
The inhibition of ALK leads to the suppression of several downstream signaling pathways, including the PI3K/AKT/mTOR and Ras/MEK/ERK pathways . These pathways are involved in cell proliferation, survival, and differentiation .
Result of Action
The inhibition of ALK by N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide can lead to the suppression of cell proliferation and induction of apoptosis in ALK-dependent cancer cells . This results in a decrease in tumor growth and size .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-30-24-16-18-28(19-17-24)23-14-12-22(13-15-23)27-26(29)25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,24-25H,16-19H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPVFLVMTZOSMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-2,2-diphenylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.